2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
Overview
Description
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, also known as 4,4’- (1,1,1,3,3,3-hexafluoro-2,2-propanediyl)bis(2-aminophenol), is an aromatic diamine. This compound is characterized by its two aminophenol groups bridged by a hexafluoropropane moiety. It is a white to off-white crystalline solid with a molecular weight of 366.26 g/mol .
Mechanism of Action
Target of Action
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, also known as 4,4’-(Perfluoropropane-2,2-diyl)bis(2-aminophenol), is an aromatic diamine . As a diamine compound, it primarily targets dicarboxylic anhydrides in chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this reaction, the compound, acting as a nucleophile, donates a pair of electrons to an electrophilic carbon in the dicarboxylic anhydride . This results in the formation of a new carbon-nitrogen bond and the release of a leaving group from the dicarboxylic anhydride .
Biochemical Pathways
The interaction of this compound with dicarboxylic anhydrides leads to the formation of polyimide membranes . These membranes have ultrafine microporosity and show gas selectivity for hydrogen
Result of Action
The primary result of the action of this compound is the formation of polyimide membranes . These membranes have potential applications in various fields, including the production of flame-retardant and high-temperature-resistant materials for wire and cable insulation, and film plastics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and extent of its reaction with dicarboxylic anhydrides . Additionally, the presence of other substances, such as solvents or catalysts, can also influence its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane typically involves the following steps:
Starting Material: The process begins with 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane.
Reduction: The nitro groups are reduced to amino groups using hydrogenation in the presence of a catalyst such as palladium on carbon.
Purification: The product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the synthesis involves:
Reaction Setup: A reaction vessel equipped with heating, stirring, and temperature control is used.
Reaction Conditions: The crude product is dissolved in water and hydrochloric acid, heated to 70-80°C, and treated with activated carbon.
Crystallization: The solution is filtered, cooled, and neutralized with ammonia to precipitate the product, which is then washed and dried.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under acidic conditions
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds
Scientific Research Applications
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane has several applications in scientific research:
Polymer Science: Used as a monomer in the synthesis of polyimides, which are high-performance polymers with excellent thermal stability and mechanical properties.
Material Science: Utilized in the development of gas separation membranes due to its ability to form polyimide membranes with ultrafine microporosity.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 4,4’- (Hexafluoroisopropylidene)diphenol
- 4,4’- (Hexafluoroisopropylidene)diphthalic anhydride
- **4,4’- (Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline)
Uniqueness
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane is unique due to its combination of amino and hydroxyl groups, which provide versatility in chemical reactions and applications. Its hexafluoropropane bridge imparts exceptional thermal stability and rigidity, making it suitable for high-performance materials .
Properties
IUPAC Name |
2-amino-4-[2-(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2O2/c16-14(17,18)13(15(19,20)21,7-1-3-11(24)9(22)5-7)8-2-4-12(25)10(23)6-8/h1-6,24-25H,22-23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTZGVRUOMBULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)N)(C(F)(F)F)C(F)(F)F)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70888610 | |
Record name | 2,2-Bis(3-amino-4-hydroxyphenyl)-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70888610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83558-87-6 | |
Record name | 2,2′-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83558-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis(2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083558876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Bis(3-amino-4-hydroxyphenyl)-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70888610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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